molecular formula C17H18ClNO3 B14435651 Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate CAS No. 80199-25-3

Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate

Cat. No.: B14435651
CAS No.: 80199-25-3
M. Wt: 319.8 g/mol
InChI Key: FYRBDSTVMXOSOO-UHFFFAOYSA-N
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Description

Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamate group, a chlorinated phenyl ring, and a propyl-substituted phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(4-propylphenoxy)phenol with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted carbamates.

Scientific Research Applications

Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by forming stable carbamoyl-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate
  • Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate
  • Methyl [3-chloro-4-(4-ethylphenoxy)phenyl]carbamate

Uniqueness

Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate is unique due to its specific structural features, such as the propyl-substituted phenoxy group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar carbamates.

Properties

CAS No.

80199-25-3

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

methyl N-[3-chloro-4-(4-propylphenoxy)phenyl]carbamate

InChI

InChI=1S/C17H18ClNO3/c1-3-4-12-5-8-14(9-6-12)22-16-10-7-13(11-15(16)18)19-17(20)21-2/h5-11H,3-4H2,1-2H3,(H,19,20)

InChI Key

FYRBDSTVMXOSOO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=O)OC)Cl

Origin of Product

United States

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